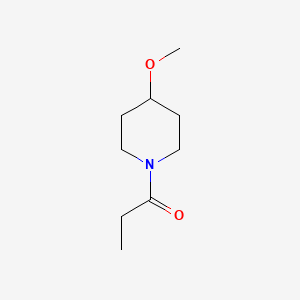

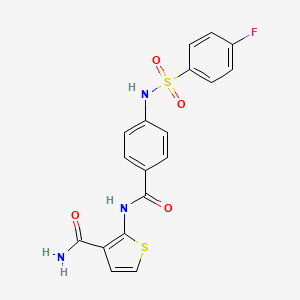

![molecular formula C13H14LiNO2 B2938674 Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate CAS No. 2137536-42-4](/img/structure/B2938674.png)

Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds, such as the one you mentioned, are a type of organic compound that are characterized by their unique structure, which involves two rings sharing a single atom . They have been used in various applications, including the development of hole-transporting materials for efficient planar perovskite solar cells .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned were not found, spiro compounds are generally synthesized through various methods, including ring-closing metathesis and [2+2] cycloadditions .Molecular Structure Analysis

The molecular structure of spiro compounds is unique, with two rings sharing a single atom . This structure can influence the properties of the compound, including its reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and conditions. For example, some spiro compounds have been used as hole-transporting materials in solar cells, indicating that they can participate in electron transfer reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Spiro compounds, for example, can exhibit unique optical and electronic properties due to their structure .Applications De Recherche Scientifique

Perovskite Solar Cells

This compound has been utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . The spiro[3.3]heptane core is advantageous due to its rigid structure and excellent thermal stability , which are critical for the performance and longevity of PSCs . The incorporation of the lithium ion and pyridinyl group may enhance the charge transport properties , leading to improved power conversion efficiencies .

Antimicrobial and Antiviral Research

The pyridine moiety, present in the compound, is known for its antimicrobial and antiviral activities . Research has shown that pyridine derivatives can interact with specific proteins, influencing their antimicrobial and antiviral selectivity . This compound could be a potential candidate for developing new treatments against microbial and viral infections.

Mécanisme D'action

Target of Action

The primary target of Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate, also known as SDF-OMeTAD, is the hole-transporting material (HTM) in perovskite solar cells . The HTM is responsible for promoting the rate of hole transfer for the excited perovskite .

Mode of Action

SDF-OMeTAD interacts with its target by facilitating the transport of holes (positive charge carriers) from the perovskite layer to the electrode in solar cells . This interaction results in a low recombination rate and efficient charge transport, thereby improving the performance of the device .

Biochemical Pathways

The action of SDF-OMeTAD affects the charge transport pathway in perovskite solar cells . By efficiently transporting holes, it reduces the recombination rate of charge carriers, leading to improved power conversion efficiency .

Result of Action

The result of SDF-OMeTAD’s action is an improved power conversion efficiency in perovskite solar cells . Specifically, solar cells using SDF-OMeTAD have achieved a competitive power conversion efficiency of 13.01% with an open-circuit voltage of 1.10 V under 100 mW cm −2 AM 1.5G solar illumination .

Action Environment

The action, efficacy, and stability of SDF-OMeTAD can be influenced by various environmental factors. For instance, the temperature during the synthesis of SDF-OMeTAD can affect its properties and performance . .

Orientations Futures

Propriétés

IUPAC Name |

lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.Li/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12;/h2-3,6-7H,1,4-5,8-9H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGUMAVFMYOGGO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)

![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)

![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)